molecular formula C17H15N3OS B7646431 N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide

N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B7646431
M. Wt: 309.4 g/mol
InChI Key: YGMJBEOTQXTTRR-UHFFFAOYSA-N
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Description

N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide typically involves the reaction of 2-aminothiophenol with an appropriate aniline derivative under specific conditions. One common method includes the use of triphosgene in chloroform at low temperatures to form the thiazole ring . The resulting intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects . The compound’s structure allows it to interact with multiple pathways, making it a versatile bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-2-thiazolyl)acetamide
  • 2-(acetylamino)-4-methylthiazole
  • N-(1-benzothiazol-2-yl)acetamide

Uniqueness

N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antibacterial or anti-inflammatory properties due to the presence of the anilino group .

Properties

IUPAC Name

N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12(21)18-15-9-7-13(8-10-15)16-11-22-17(20-16)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMJBEOTQXTTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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